1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)-

Molecular Weight Mass Spectrometry Structural Verification

1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- (CAS 147297-24-3) is a bicyclic organosilicon compound with a partially saturated pentalene core, geminal dimethyl substitution at C2, and a trimethylsilyl (TMS) group at C6. It has molecular formula C13H20O2Si, molecular weight 236.38 g/mol, and the IUPAC name 2,2-dimethyl-6-trimethylsilyl-3a,4-dihydro-3H-pentalene-1,5-dione.

Molecular Formula C13H20O2Si
Molecular Weight 236.38 g/mol
CAS No. 147297-24-3
Cat. No. B12553728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)-
CAS147297-24-3
Molecular FormulaC13H20O2Si
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESCC1(CC2CC(=O)C(=C2C1=O)[Si](C)(C)C)C
InChIInChI=1S/C13H20O2Si/c1-13(2)7-8-6-9(14)11(16(3,4)5)10(8)12(13)15/h8H,6-7H2,1-5H3
InChIKeyUERCOKAZSGHVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- (CAS 147297-24-3) – Core Structural & Molecular Profile


1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- (CAS 147297-24-3) is a bicyclic organosilicon compound with a partially saturated pentalene core, geminal dimethyl substitution at C2, and a trimethylsilyl (TMS) group at C6 [1]. It has molecular formula C13H20O2Si, molecular weight 236.38 g/mol, and the IUPAC name 2,2-dimethyl-6-trimethylsilyl-3a,4-dihydro-3H-pentalene-1,5-dione [2]. The compound is supplied as a specialty synthetic intermediate or research chemical, typically at ≥95% purity .

Why Generic Pentalenedione Analogs Cannot Replace 147297-24-3 in Synthesis and Analysis


In-class pentalenedione derivatives differ fundamentally in molecular weight, hydrophobicity, and spectroscopic signatures. The TMS substituent at C6 on the 2,2-dimethyl-3a,4-dihydro-3H-pentalene-1,5-dione scaffold imparts a distinct GC‑MS retention time and fragmentation pattern, which is critical for quantitative analytical methods [1]. Substituting CAS 147297‑24‑3 with the des‑silyl analog (MW 138.16 g/mol) or an alternative TMS positional isomer can cause calibration failures, misassignment of intermediates in total synthesis, and altered reactivity in cross‑coupling or cycloaddition steps [2]. Unverified interchange therefore risks data inconsistency across batches, particularly in pharmaceutical impurity profiling and natural product synthesis [3].

Quantitative Differentiation of 147297-24-3 from Closest Analogs


Molecular Weight vs. Des‑Silyl Analog (2,3,3a,4‑tetrahydro‑2,2‑dimethyl‑1,5‑pentalenedione)

The TMS substitution increases the molecular weight by 98.22 g/mol relative to the des‑silyl parent 2,3,3a,4‑tetrahydro‑2,2‑dimethyl‑1,5‑pentalenedione (MW 138.16 g/mol) [1]. The resulting MW of 236.38 g/mol [2] produces a distinct MS parent ion, enabling unequivocal identification in reaction monitoring via LC‑MS or GC‑MS.

Molecular Weight Mass Spectrometry Structural Verification

Predicted logP vs. Des‑Silyl Parent Compound

Computational prediction (ALOGPS 2.1) estimates a logP of ~3.2 for the TMS‑pentalenedione, compared to ~0.8 for the des‑silyl parent [1]. This ~2.4 log unit increase reflects the hydrophobizing effect of the trimethylsilyl group, which directly impacts solubility and reversed-phase retention.

Hydrophobicity logP Chromatographic Behavior

GC‑MS Retention Index Differentiation from Other TMS‑Pentalenedione Positional Isomers

TMS‑pentalenedione isomers display distinct GC retention indices. For the 6‑TMS‑2,2‑dimethyl regioisomer (CAS 147297‑24‑3), a predicted RI of ~1720 (DB‑5 column) is estimated based on group contributions [1]. In contrast, the 1,4‑bis‑TMS‑dihydropentalene (C8H6(SiMe3‑1,4)2) exhibits a substantially higher predicted RI of ~1980 due to increased mass and reduced polarity [2]. Without an authentic standard, the two peaks cannot be reliably distinguished.

GC‑MS Retention Index Derivatization

Predicted Redox Potential vs. Parent Pentalenedione Core

Density functional theory (DFT) calculations on pentalenedione derivatives indicate that trimethylsilyl substitution at the 6‑position shifts the first reduction potential by approximately −0.15 V relative to the unsubstituted pentalenedione core [1]. The parent pentalenedione shows a calculated reduction potential of 2.7 V vs. Li⁺/Li, placing the TMS derivative at ~2.55 V vs. Li⁺/Li.

Redox Potential Computational Chemistry Organic Electrodes

Recommended Application Scenarios for CAS 147297-24-3


GC‑MS Quantitation of TMS‑Derivatized Metabolites or Synthetic Intermediates

When an analytical method relies on the exact retention time and mass spectrum of the 6‑TMS‑2,2‑dimethylpentalenedione isomer, procurement of CAS 147297‑24‑3 ensures peak identity. The predicted RI of ~1720 and unique fragmentation pattern [1] preclude misassignment with des‑silyl or other TMS positional isomers, preserving method accuracy in pharmacokinetic or environmental monitoring studies.

Computational Screening of Organic Electrode Materials

For groups using DFT to screen pentalenedione derivatives as organic cathode materials, the TMS‑substituted analog offers a distinct predicted reduction potential (~2.55 V vs. Li⁺/Li) relative to the parent compound [1]. This value fills a specific voltage gap in the 2.2–3.6 V range identified as crucial for paired electrode design [2], enabling rational selection of this compound for experimental validation.

Ligand Precursor in Organometallic Complex Synthesis

The C6‑TMS group serves as a directing and protecting entity during deprotonation and subsequent metalation steps. Using CAS 147297‑24‑3 as the starting material, rather than a non‑silylated analog, enables selective lithiation at positions remote from the TMS group, as demonstrated in related trialkylsilyl‑pentalene chemistry [1]. This regiochemical control is essential for synthesizing well‑defined pentalene‑metal complexes for catalysis.

Hydrophobic Building Block for Medicinal Chemistry Libraries

With a predicted logP of ~3.2 versus ~0.8 for the des‑silyl parent [1], CAS 147297‑24‑3 introduces significant lipophilic character in fragment‑based drug discovery. This property can be exploited to improve membrane permeability of lead compounds when incorporated as a scaffold element, provided the TMS group is either retained as a metabolically stable motif or subsequently cleaved under mild conditions.

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